7-(Chloromethyl)thieno[2,3-c]pyridine
Description
7-(Chloromethyl)thieno[2,3-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system with a chloromethyl (-CH₂Cl) substituent at the 7-position. The compound’s synthesis was recently advanced via a metal-free denitrogenative transformation reaction using fused 1,2,3-triazoles, enabling access to derivatives under mild conditions . The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, such as esterification or nucleophilic substitution reactions.
Properties
CAS No. |
120010-15-3 |
|---|---|
Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.653 |
IUPAC Name |
7-(chloromethyl)thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClNS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5H2 |
InChI Key |
OBWHFZGDRHMDGV-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CS2)CCl |
Synonyms |
Thieno[2,3-c]pyridine, 7-(chloromethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Accessibility : The metal-free route for 7-(chloromethyl) derivatives offers advantages in sustainability and scalability compared to traditional methods involving α-halo carbonyl compounds (common in [2,3-b]pyridine syntheses) .
- Ring Modifications : Tetrahydro derivatives (e.g., EAMT) exhibit distinct pharmacokinetic profiles due to reduced aromaticity and increased hydrogen-bonding capacity .
Anticancer Potential
- 7-(Chloromethyl)thieno[2,3-c]pyridine Derivatives: Recent studies highlight their role asHsp90 inhibitors, with derivatives showing IC₅₀ values in low micromolar ranges against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Molecular docking revealed strong binding to Hsp90’s ATP-binding pocket (∆G total = −114.56 kcal/mol) .
- Thieno[2,3-c]pyridine Core: Limited exploration in microtubule inhibition compared to [2,3-b] analogs, but tetrahydro derivatives (e.g., EAMT) show promise in stabilizing protein secondary structures during molecular dynamics simulations .
Antimicrobial and Anti-inflammatory Activity
- Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines: Structural relatives exhibitantibacterial activity against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL), attributed to DNA gyrase inhibition .
Physicochemical and ADMET Properties
- ADMET Profile : EAMT complies with Lipinski’s rule of five (molecular weight <500, logP <5), suggesting good oral bioavailability, while chloromethyl derivatives may require optimization for metabolic stability .
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